molecular formula C17H23NO5 B13209783 2-(2-formyl-5-propoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide

2-(2-formyl-5-propoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No.: B13209783
M. Wt: 321.4 g/mol
InChI Key: BMHSJMMMDKWODW-UHFFFAOYSA-N
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Description

Aromatic Region (δ 6.5–8.0 ppm)

  • H-3 and H-4 protons : Doublet of doublets at δ 7.24 (J = 8.5 Hz, 2.0 Hz) due to coupling with H-6 and the formyl group.
  • H-6 proton : Doublet at δ 7.89 (J = 2.0 Hz) meta-coupled to H-4.

Aliphatic Region

  • Propoxy chain :
    • OCH₂CH₂CH₃: Triplet at δ 1.02 (CH₃), sextet at δ 1.75 (CH₂), triplet at δ 3.95 (OCH₂).
  • Tetrahydrofuran ring :
    • H-2’ methylene: Multiplet at δ 3.45–3.60.
    • Ring protons: Complex splitting between δ 1.80–2.20.

Carbonyl and Formyl Groups

  • Acetamide carbonyl : ¹³C signal at δ 170.2 ppm.
  • Formyl carbonyl : ¹³C signal at δ 192.5 ppm, with proton resonance at δ 9.87 (singlet).

Nuclear Overhauser effect (NOE) correlations confirm the proximity of the tetrahydrofuran methylene group (δ 3.52) to the amide proton (δ 6.12), indicating a folded conformation in solution.

Computational Modeling of Electronic Distribution

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict charge distribution as follows:

Atom Index Element Gasteiger Charge (e)
1 (O) O -0.452
3 (C) C +0.138
7 (N) N -0.297
12 (O) O -0.401

Key observations:

  • The acetamide oxygen (O-1) carries the highest negative charge (-0.452 e), making it a nucleophilic hotspot.
  • The formyl carbon (C-3) exhibits significant positive charge (+0.138 e), consistent with its electrophilic reactivity.
  • Charge transfer occurs from the tetrahydrofuran oxygen (O-12, -0.401 e) to the adjacent methylene group, polarizing the N-CH₂ bond.

Frontier molecular orbital analysis reveals a HOMO-LUMO gap of 5.2 eV, localized primarily on the aromatic ring and formyl group. This electronic profile suggests susceptibility to electrophilic aromatic substitution at the para position relative to the propoxy group.

Properties

Molecular Formula

C17H23NO5

Molecular Weight

321.4 g/mol

IUPAC Name

2-(2-formyl-5-propoxyphenoxy)-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C17H23NO5/c1-2-7-21-14-6-5-13(11-19)16(9-14)23-12-17(20)18-10-15-4-3-8-22-15/h5-6,9,11,15H,2-4,7-8,10,12H2,1H3,(H,18,20)

InChI Key

BMHSJMMMDKWODW-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=C(C=C1)C=O)OCC(=O)NCC2CCCO2

Origin of Product

United States

Preparation Methods

Route 1: Sequential Alkylation-Formylation-Amidation

Step 1: Propoxylation of Resorcinol
Resorcinol undergoes alkylation with 1-bromopropane in dimethylformamide (DMF) using potassium carbonate as a base, yielding 5-propoxyresorcinol.

Step 2: Directed Formylation
The phenolic intermediate is formylated via the Vilsmeier-Haack reaction (POCl₃/DMF) to introduce the aldehyde group at the 2-position, producing 2-formyl-5-propoxyphenol.

Step 3: Etherification with Chloroacetyl Chloride
The phenol reacts with chloroacetyl chloride in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine), forming 2-(2-formyl-5-propoxyphenoxy)acetyl chloride.

Step 4: Amidation with Tetrahydrofurfurylamine
The acyl chloride intermediate is treated with tetrahydrofurfurylamine in THF, yielding the target acetamide. Purification via recrystallization (methanol/water) affords the final product.

Route 2: Coupling Agent-Mediated Amide Formation

Step 1: Synthesis of 2-(2-Formyl-5-propoxyphenoxy)acetic Acid
2-Formyl-5-propoxyphenol is reacted with bromoacetic acid in acetone with K₂CO₃, followed by acid hydrolysis to yield the carboxylic acid.

Step 2: Activation and Coupling
The carboxylic acid is activated using ethyl(dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in DMF. Subsequent reaction with tetrahydrofurfurylamine forms the acetamide bond.

Key Reaction Conditions and Optimization

Parameter Route 1 Route 2
Yield 60–75% (over 4 steps) 55–70% (over 3 steps)
Critical Reagents Chloroacetyl chloride, POCl₃ EDC, HOBt
Solvent System DCM/THF DMF/acetone
Purification Column chromatography Recrystallization

Analytical Characterization

  • ¹H NMR (CDCl₃): δ 9.85 (s, 1H, CHO), 6.90–7.20 (m, 3H, Ar-H), 4.10–4.30 (m, 2H, OCH₂), 3.70–3.90 (m, 2H, THF-CH₂).
  • MS (ESI+) : m/z 321.37 [M+H]⁺ (C₁₇H₂₃NO₅).
  • IR : 1680 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C ether).

Challenges and Mitigation Strategies

Applications and Derivatives

This compound serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

2-(2-formyl-5-propoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid under suitable conditions.

    Reduction: The formyl group can also be reduced to an alcohol.

    Substitution: The propoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.

Major Products

    Oxidation: The major product would be the corresponding carboxylic acid.

    Reduction: The major product would be the corresponding alcohol.

    Substitution: The major products would be the substituted derivatives of the original compound.

Scientific Research Applications

Scientific Research Applications

  • Proteomics Research 2-(2-formyl-5-propoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide is employed as a reagent for labeling proteins or studying protein interactions .

Chemical Properties and Reactivity

The chemical reactivity of 2-(2-formyl-5-propoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide is due to its functional groups:

  • Formyl Group (-CHO) The formyl group can participate in nucleophilic addition reactions.
  • Acetamide Group (-NHCOCH3) The acetamide group can undergo hydrolysis under acidic or basic conditions.
  • Tetrahydrofuran Ring The tetrahydrofuran ring allows for potential ring-opening reactions under certain conditions, making this compound versatile in synthetic organic chemistry.

Structural Similarities and Unique Features

2-(2-formyl-5-propoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide combines a propoxyphenol moiety and a tetrahydrofuran ring, which may provide distinct chemical reactivity and biological activity compared to other similar compounds.

Comparison with Similar Compounds

Compound NameStructure FeaturesNotable Properties
Phenoxyacetic AcidContains phenoxy and acetic acid groupsKnown for anti-inflammatory properties
Tetrahydrofurfuryl AlcoholTetrahydrofuran derivative with hydroxymethyl groupUsed as a solvent and in organic synthesis
Acetamide DerivativesContains acetamide functionalityExhibits diverse biological activities

Potential Biological Activities

Compounds with structures similar to 2-(2-formyl-5-propoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide often exhibit significant pharmacological properties:

  • Phenoxy derivatives are known for their anti-inflammatory and analgesic effects.
  • Tetrahydrofuran derivatives can display various biological activities, including antimicrobial and antifungal properties.

Mechanism of Action

The mechanism of action of 2-(2-formyl-5-propoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to specific enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Comparative Analysis with Similar Acetamide Derivatives

Structural Analogues

Table 1: Structural Comparison of Acetamide Derivatives
Compound Name / ID Key Substituents/Features Potential Applications References
Target Compound 2-formyl-5-propoxyphenoxy, THF-methyl acetamide Hypothesized anti-inflammatory
2-(Methylamino)-N-(tetrahydrofuran-2-ylmethyl)acetamide Methylamino group, THF-methyl acetamide Discontinued (synthesis issues)
N-[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxy-phenyl)-1-methylethyl]amino]ethyl]phenyl]-acetamide Hydroxy, methoxy, branched alkyl chain Adrenergic receptor modulation
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide Benzothiazole, dichlorophenyl Antimicrobial/herbicidal
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Chloro, diethylphenyl, methoxymethyl Herbicide

Key Observations :

  • Tetrahydrofuran (THF) Motif : The THF-methyl group in the target compound and ’s analog may enhance solubility compared to purely aliphatic chains (e.g., alachlor) but was discontinued commercially, possibly due to synthetic complexity .
  • Phenoxy vs. Benzothiazole Cores: The target compound’s phenoxy core differs from benzothiazole-based acetamides (), which are often optimized for pesticidal activity via halogenation .
  • Functional Group Influence : The 2-formyl group distinguishes the target compound from anti-exudative triazole acetamides () and adrenergic modulators with hydroxy/methoxy groups () .

Pharmacological and Functional Comparisons

Critical Insights :

  • Anti-Inflammatory Potential: The target compound’s formyl group may mimic diclofenac’s electrophilic moieties, but its propoxy-THF combination could reduce gastrointestinal toxicity compared to traditional NSAIDs .
  • Metabolic Stability : The THF-methyl group may confer resistance to cytochrome P450 degradation compared to alachlor’s methoxymethyl group, which is rapidly metabolized in plants .

Biological Activity

2-(2-formyl-5-propoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide is a complex organic compound characterized by its unique molecular structure, which includes a formyl group, a propoxyphenoxy moiety, and a tetrahydrofuran ring. Its molecular formula is C17H23NO5, with a molecular weight of approximately 321.37 g/mol. While specific biological activity data for this compound is limited, understanding its potential pharmacological properties is crucial for future research and applications.

Chemical Structure and Properties

The compound features several notable functional groups that may influence its biological activity:

  • Formyl group (-CHO) : Known for participating in nucleophilic addition reactions.
  • Acetamide group (-NHCOCH3) : Can undergo hydrolysis under acidic or basic conditions.
  • Tetrahydrofuran ring : Allows for potential ring-opening reactions, enhancing its reactivity in synthetic organic chemistry.

Comparison with Similar Compounds

Compound NameStructure FeaturesNotable Properties
Phenoxyacetic AcidContains phenoxy and acetic acid groupsKnown for anti-inflammatory properties
Tetrahydrofurfuryl AlcoholTetrahydrofuran derivative with hydroxymethyl groupUsed as a solvent and in organic synthesis
Acetamide DerivativesContains acetamide functionalityExhibits diverse biological activities

The uniqueness of 2-(2-formyl-5-propoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide lies in its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Potential Biological Activities

While direct studies on the biological activity of this specific compound are scarce, insights can be drawn from related compounds:

  • Anti-inflammatory Effects : Phenoxy derivatives are commonly associated with anti-inflammatory properties. This suggests that 2-(2-formyl-5-propoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide may exhibit similar effects.
  • Antimicrobial and Antifungal Properties : Tetrahydrofuran derivatives have been documented to display various biological activities, including antimicrobial and antifungal effects. This raises the possibility that the compound could possess such properties as well.
  • Proteomics Applications : Due to its specific chemical properties, this compound is utilized in proteomics research, which can involve studying protein interactions and functions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-formyl-5-propoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide, and how can reaction conditions be optimized?

  • Methodology : A two-step approach is commonly employed. First, the phenoxyacetamide backbone is synthesized via nucleophilic substitution between 2-chloro-N-(tetrahydrofuran-2-ylmethyl)acetamide and 2-formyl-5-propoxyphenol under basic conditions (e.g., K₂CO₃ in DMF, 80°C, 12 hours). Second, the formyl group is introduced using Vilsmeier-Haack reaction conditions (POCl₃/DMF, 0–5°C, followed by hydrolysis). Optimization involves adjusting stoichiometry (1.2–1.5 eq of phenol derivative), solvent polarity (DMF vs. acetonitrile), and reaction time to improve yields (typically 60–75%) .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying substituent positions (e.g., formyl proton at δ 9.8–10.2 ppm, tetrahydrofuran methylene protons at δ 3.5–4.0 ppm). Discrepancies in splitting patterns may indicate stereochemical impurities .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry confirms molecular weight (calculated for C₂₁H₂₅NO₆: 411.16 g/mol) and purity (>95%) .

Q. How can researchers address low yields during the final purification stage?

  • Methodology : Recrystallization from ethanol/water (3:1 v/v) at −20°C effectively removes unreacted precursors. For persistent impurities, flash chromatography (silica gel, ethyl acetate/hexane 1:2) resolves diastereomers or byproducts. Monitor fractions via TLC (Rf = 0.4 in ethyl acetate/hexane 1:1) .

Advanced Research Questions

Q. How can reaction mechanisms be elucidated for the formylation step under Vilsmeier-Haack conditions?

  • Methodology :

  • Kinetic Studies : Monitor intermediate formation via in-situ IR spectroscopy (C=O stretch at 1680 cm⁻¹) to identify rate-limiting steps.
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electrophilic aromatic substitution pathways, highlighting steric effects from the tetrahydrofuran moiety .
  • Isotopic Labeling : Use DMF-d₇ to trace formyl group origin, confirming regioselectivity .

Q. What strategies resolve contradictions in spectral data during structural characterization?

  • Case Study : If ¹³C NMR shows unexpected carbonyl signals (e.g., δ 170 ppm instead of δ 165–168 ppm), consider:

  • Tautomerism : The formyl group may exist in equilibrium with enolic forms under acidic conditions. Adjust solvent (CDCl₃ vs. DMSO-d₆) to stabilize the dominant tautomer .
  • Crystal Polymorphism : Single-crystal X-ray diffraction (SCXRD) identifies conformational isomers caused by tetrahydrofuran ring puckering .

Q. How can researchers design stability studies under varying pH and temperature conditions?

  • Protocol :

  • pH Stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24 hours. Analyze degradation via HPLC; acidic conditions (pH < 3) hydrolyze the acetamide bond, while alkaline conditions (pH > 10) degrade the formyl group .
  • Thermal Stability : Use DSC/TGA to determine decomposition onset (~180°C) and identify excipients (e.g., lactose) that enhance solid-state stability .

Q. What approaches are used to study the compound’s coordination chemistry with metal ions?

  • Methodology :

  • Spectrophotometric Titration : Monitor UV-Vis shifts (250–400 nm) upon adding Cu²⁺ or Fe³⁺ to ethanol solutions. Calculate binding constants (K ≈ 10³–10⁴ M⁻¹) using Benesi-Hildebrand plots.
  • Magnetic Susceptibility : SQUID magnetometry reveals paramagnetic behavior in Cu(II) complexes, confirming octahedral geometry .

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